2-(Pyrrolidin-1-yl)pyridin-3-amine
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N-(pyrrol-2-yl)amines is achieved through a two-step sequence involving solvent-free condensation and reduction . Similarly, the synthesis of 2-(pyridin-2-yl)aniline as a directing group for C-H amination is mediated by cupric acetate . These methods suggest that the synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine could potentially be achieved through similar synthetic strategies, possibly involving amination reactions and the use of metal catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyrrolidin-1-yl)pyridin-3-amine has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction . For example, the structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was confirmed by spectral studies and X-ray diffraction, which revealed intermolecular hydrogen bonding and a three-dimensional network formed by C-H...π and N-H...π-facial hydrogen bonds . These findings provide insights into the potential molecular structure of 2-(Pyrrolidin-1-yl)pyridin-3-amine, which may also exhibit similar intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of pyridine and pyrrolidine derivatives is often explored in the context of forming complexes with metals or engaging in hydrogen bonding. For instance, the ZnCl2 complex of a pyridine derivative exhibits a phase transition and changes in photoluminescence properties upon complexation . Additionally, the use of 2-(pyridin-2-yl)aniline as a directing group facilitates the amination of C(sp2)-H bonds . These studies suggest that 2-(Pyrrolidin-1-yl)pyridin-3-amine could also participate in similar chemical reactions, potentially forming complexes or undergoing directed C-H bond activation.
Physical and Chemical Properties Analysis
The physical properties such as melting points, phase behavior, and fluorescent properties of pyridine and pyrrolidine derivatives have been reported . For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displays supercooling behavior and its ZnCl2 complex shows a crystal-to-crystal phase transition . The fluorescent properties of these compounds are also influenced by their state (solution vs. solid) and the presence of metal complexes. These findings provide a foundation for predicting the physical and chemical properties of 2-(Pyrrolidin-1-yl)pyridin-3-amine, which may exhibit similar behaviors.
Scientific Research Applications
1. Drug Discovery
- Application : Pyrrolidine compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
2. Anti-tubercular Agents
- Application : Pyrazinamide, a pyrrolidine compound, is an important first-line drug used in shortening TB therapy .
- Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
3. Antagonists of the Vanilloid Receptor 1
- Application : Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 .
4. Pesticides and Rubber Accelerators
5. Medicinal Chemistry, Agrochemistry, Materials Science
- Application : Incorporation of a perfluoroalkyl group in this tandem reaction would be attractive with potential applications in medicinal chemistry, agrochemistry, materials science .
6. Analgesics, Antifungal, Antihypertensive, Antiobesity, Antitumor
properties
IUPAC Name |
2-pyrrolidin-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPASXGNZPSLEBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)pyridin-3-amine |
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